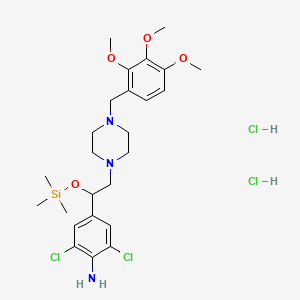

Tetrachlorvinphos

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, 2-chloro-1-(2,4,5-trichlorophenyl)ethenyl dimethyl ester involves multiple steps. One common method includes the reaction of trichlorophenyl chloromethane with phosphorus oxychloride, followed by the reaction with (2E)-2-chloro-1-ethenyl ether to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, esterification, and purification through distillation or crystallization .

化学反応の分析

Types of Reactions

Tetrachlorvinphos undergoes various chemical reactions, including:

Hydrolysis: Slowly hydrolyzed in neutral and acidic media, rapidly hydrolyzed in alkaline media.

Oxidation and Reduction: Limited information is available on specific oxidation and reduction reactions for this compound.

Substitution: Can undergo substitution reactions, particularly involving the chlorine atoms on the phenyl ring.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions, with reaction rates varying based on pH.

Substitution: Various nucleophiles can be used to replace chlorine atoms under appropriate conditions.

Major Products Formed

Hydrolysis: Produces phosphoric acid derivatives and chlorinated phenols.

Substitution: Results in the formation of substituted phenyl derivatives.

科学的研究の応用

Tetrachlorvinphos is widely used in scientific research due to its insecticidal properties. It is utilized in studies related to:

Agricultural Chemistry: Research on pest control and crop protection.

Veterinary Medicine: Studies on the efficacy and safety of insecticides for animal health.

Toxicology: Investigations into the compound’s effects on non-target organisms and environmental impact.

作用機序

The compound exerts its insecticidal effects by inhibiting cholinesterase, an enzyme essential for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve signal transmission, paralysis, and eventually death of the insect .

類似化合物との比較

Similar Compounds

- Phosphoric acid, 2-chloro-1-(2,3,5-trichlorophenyl)ethenyl dimethyl ester

- Dimethyl 2,4,5-trichloro-alpha-(chloromethylene)benzyl phosphate

- 2-chloro-1-(2,4,5-trichlorophenyl)vinyl dimethyl phosphate

Uniqueness

Tetrachlorvinphos is unique due to its specific combination of chlorine atoms on the phenyl ring and its efficacy as an insecticide. Its ability to inhibit cholinesterase effectively makes it a valuable compound in pest control .

特性

CAS番号 |

961-11-5 |

|---|---|

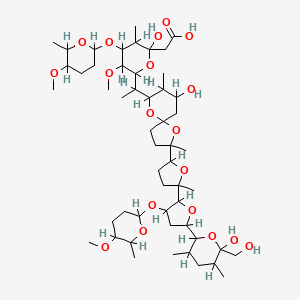

分子式 |

C10H9Cl4O4P |

分子量 |

366.0 g/mol |

IUPAC名 |

[(E)-2-chloro-1-(2,4,5-trichlorophenyl)ethenyl] dimethyl phosphate |

InChI |

InChI=1S/C10H9Cl4O4P/c1-16-19(15,17-2)18-10(5-11)6-3-8(13)9(14)4-7(6)12/h3-5H,1-2H3/b10-5+ |

InChIキー |

UBCKGWBNUIFUST-BJMVGYQFSA-N |

SMILES |

COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl |

異性体SMILES |

COP(=O)(OC)O/C(=C/Cl)/C1=CC(=C(C=C1Cl)Cl)Cl |

正規SMILES |

COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl |

Color/Form |

Tan to brown crystalline solid Powder Off-white crystalline solid |

密度 |

Bulk density 50-55 lb/cu ft |

melting_point |

203 to 207 °F (NTP, 1992) 97-98 °C Melting point = 94-97 °C |

| 961-11-5 22248-79-9 |

|

物理的記述 |

Tetrachlorvinphos appears as colorless crystals or white powder. Somewhat corrosive. (NTP, 1992) Colorless or off-white solid with a mild chemical odor; [HSDB] |

ピクトグラム |

Irritant; Environmental Hazard |

賞味期限 |

STABLE TO LESS THAN 100 °C; SLOWLY HYDROLYZED IN WATER, 50% LOSS OCCURRING @ 50 °C IN 1300 HR @ PH 3, IN 1060 HR @ PH 7, IN 80 HR @ PH 10.5 /TECHNICAL PRODUCT/ Hydrolyzes in an alkaline environment, & is slowly hydrolyzed in acid & neutral environments. |

溶解性 |

less than 1 mg/mL at 73 °F (NTP, 1992) SOLUBILITY IS LOW IN HYDROCARBON SOLVENTS; TECHNICAL RABON NOT LESS THAN 94% BY WT ACTIVE INGREDIENT. /TECHNICAL PRODUCT/ Solubility in acetone <200, dichloromethane 400, xylene <150 (all in g/kg, 20 °C) Partially soluble in chloroform Limited solubility in most aromatic hydrocarbons. In water, 11 mg/L at 20 °C |

同義語 |

Gardona Rabon Stirofos Tetrachlorvinphos |

蒸気圧 |

4.2e-08 mmHg at 68 °F (NTP, 1992) 0.00000004 [mmHg] 4.20X10-8 mm Hg at 20 °C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Hydroxybenzo[c]fluoren-7-one](/img/structure/B1205787.png)